3-Azido-1,3-dimethylindol-2-one
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Overview
Description
3-Azido-1,3-dimethylindol-2-one is a versatile chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of azidoindolines, which are known for their unique reactivity and utility in various fields, including medicinal chemistry and synthetic organic chemistry.
Preparation Methods
The synthesis of 3-Azido-1,3-dimethylindol-2-one can be achieved through several methods, including:
Iodine-Mediated Azidation: This method involves the use of iodine as a mediator to introduce the azido group into the indoline framework.
Metal-Catalyzed Azidation: Transition metals such as copper or palladium are used to catalyze the azidation process.
Electrochemical Azidation: This technique employs electrochemical methods to facilitate the azidation reaction.
Photochemical Azidation: Light-induced reactions are used to introduce the azido group.
Combination of Oxidant and Azide Source: This method uses a combination of an oxidizing agent and an azide source to achieve azidation.
Nucleophilic Azidation: This approach involves the nucleophilic substitution of a suitable leaving group with an azide ion.
Industrial production methods for this compound typically involve scaling up these laboratory techniques to produce the compound in larger quantities while ensuring safety and efficiency.
Chemical Reactions Analysis
3-Azido-1,3-dimethylindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may lead to the formation of new functional groups.
Reduction: Reduction reactions can convert the azido group into an amine group, resulting in the formation of 1,3-dimethylindol-2-one derivatives.
Substitution: The azido group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cycloaddition: The azido group can participate in 1,3-dipolar cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Azido-1,3-dimethylindol-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s potential biological activity makes it a valuable target for drug discovery and development.
Synthetic Organic Chemistry: Its unique reactivity allows for the synthesis of complex molecules and the exploration of new synthetic pathways.
Biological Studies: The compound can be used to study biological processes and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Azido-1,3-dimethylindol-2-one involves the generation of azidyl radicals through the cleavage of the iodine–nitrogen bond of diazidoiodine(III), which is generated in situ . These azidyl radicals can then participate in various chemical reactions, leading to the formation of new compounds and the modulation of biological activity. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Azido-1,3-dimethylindol-2-one can be compared with other similar compounds, such as:
3-Azidoindole: Another azidoindoline derivative with similar reactivity and applications.
1,3-Dimethylindol-2-one: The non-azido counterpart of this compound, which lacks the azido group but shares the indoline framework.
Azidothymidine (AZT): A well-known azido compound used in antiviral therapy, which shares the azido functional group but has a different core structure.
Properties
IUPAC Name |
3-azido-1,3-dimethylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-10(12-13-11)7-5-3-4-6-8(7)14(2)9(10)15/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPBNWLVPOMCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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